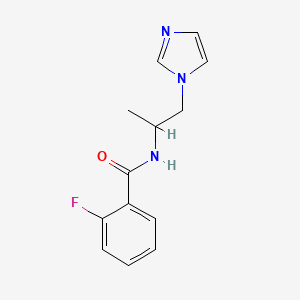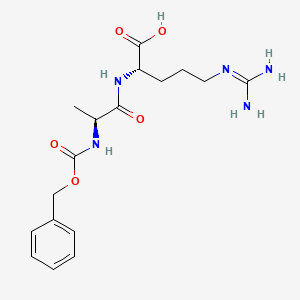
Z-Ala-Arg-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Ala-Arg-OH, also known as N-[(phenylmethoxy)carbonyl]-L-alanyl-L-arginine, is a dipeptide composed of the amino acids alanine and arginine. This compound is often used in peptide synthesis and research due to its specific properties and reactivity. It has a molecular formula of C17H25N5O5 and a molecular weight of 379.41 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Z-Ala-Arg-OH is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the first amino acid to the resin, followed by the removal of the protecting group and coupling of the next amino acid. This cycle is repeated until the desired peptide is formed .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of deprotection and coupling, increasing efficiency and reducing human error. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality peptides .
Analyse Des Réactions Chimiques
Types of Reactions
Z-Ala-Arg-OH can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form nitric oxide and citrulline.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The amino groups in the peptide can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters or other electrophilic reagents.
Major Products Formed
Oxidation: Nitric oxide and citrulline.
Reduction: Reduced peptide with altered functional groups.
Substitution: Modified peptides with new functional groups.
Applications De Recherche Scientifique
Z-Ala-Arg-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Investigated for its role in enzyme-substrate interactions and protein-protein interactions.
Medicine: Explored for its potential as a therapeutic agent in various diseases, including cancer and cardiovascular diseases.
Industry: Utilized in the production of peptide-based drugs and as a standard in analytical techniques
Mécanisme D'action
The mechanism of action of Z-Ala-Arg-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The arginine residue can interact with negatively charged sites on proteins, facilitating binding and activity. The peptide can also undergo hydrolysis, releasing the individual amino acids, which can then participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-Ala-Gly-OH: A dipeptide composed of alanine and glycine.
Z-Ala-Ala-OH: A dipeptide composed of two alanine residues.
Z-Phe-Ala-OH: A dipeptide composed of phenylalanine and alanine
Uniqueness
Z-Ala-Arg-OH is unique due to the presence of the arginine residue, which imparts specific chemical and biological properties. The guanidino group in arginine allows for unique interactions with proteins and enzymes, making this compound particularly useful in studies involving enzyme kinetics and protein interactions .
Propriétés
Formule moléculaire |
C17H25N5O5 |
|---|---|
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C17H25N5O5/c1-11(21-17(26)27-10-12-6-3-2-4-7-12)14(23)22-13(15(24)25)8-5-9-20-16(18)19/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,21,26)(H,22,23)(H,24,25)(H4,18,19,20)/t11-,13-/m0/s1 |
Clé InChI |
IAJCBRQYWHEYSN-AAEUAGOBSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


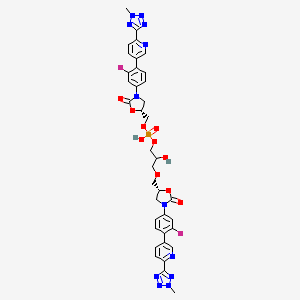
![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14885879.png)
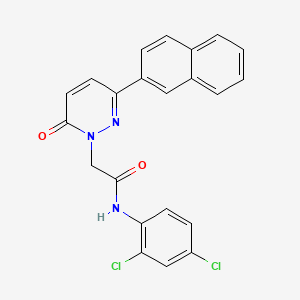

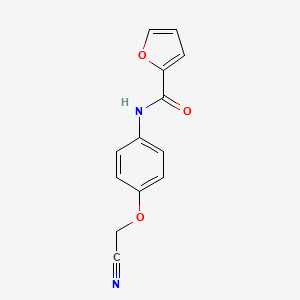
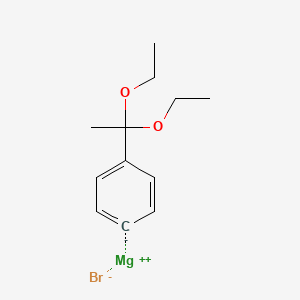
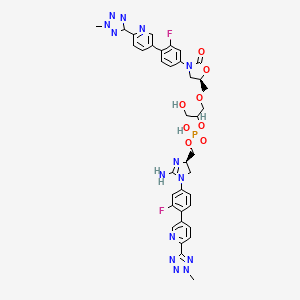
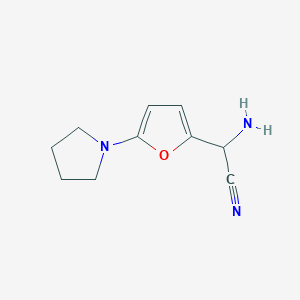


![1-Ethynyl-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B14885921.png)

